1,2,4-Tris(trifluoromethyl)benzene

Description

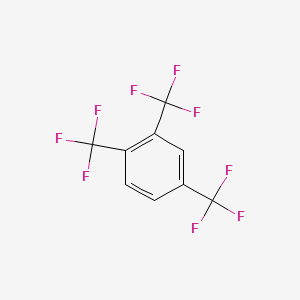

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-tris(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F9/c10-7(11,12)4-1-2-5(8(13,14)15)6(3-4)9(16,17)18/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPROWPVBAXNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192538 | |

| Record name | Benzene, 1,2,4-tris(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-05-5 | |

| Record name | 1,2,4-Tris(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2,4-tris(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,4-tris(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2,4-Tris(trifluoromethyl)benzene CAS 393-05-5 properties

An In-Depth Technical Guide to 1,2,4-Tris(trifluoromethyl)benzene (CAS 393-05-5)

Abstract

This compound is a highly fluorinated aromatic compound characterized by the presence of three powerful electron-withdrawing trifluoromethyl groups asymmetrically substituted on a benzene ring. This unique substitution pattern distinguishes it from its more common 1,3,5-isomer, offering a different spatial and electronic profile for chemical synthesis. While specific experimental data for this compound is limited in publicly accessible literature, its structure suggests significant potential as a building block in medicinal chemistry, agrochemicals, and materials science. The trifluoromethyl groups are known to confer desirable properties such as enhanced metabolic stability, increased lipophilicity, and unique electronic characteristics to parent molecules. This guide synthesizes available data and provides expert-driven analysis of its physicochemical properties, reactivity, potential synthetic routes, and applications, providing a foundational resource for researchers and developers interested in this specialized chemical entity.

Introduction: The Significance of Trifluoromethylated Arenes

In the landscape of modern chemical and pharmaceutical development, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is of paramount importance. Its introduction into an aromatic system can dramatically alter the parent molecule's properties. The high electronegativity of fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent, which can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.[1] Furthermore, the lipophilic nature of the -CF3 group can improve a molecule's ability to cross biological membranes, a critical factor in drug efficacy.[2]

Within this context, poly(trifluoromethyl)benzenes serve as fundamental building blocks. While the symmetrically substituted 1,3,5-isomer is well-documented, this compound (CAS 393-05-5) presents a less-explored but equally intriguing scaffold. Its asymmetry provides distinct vectors for functionalization, enabling the design of complex molecules with precisely controlled three-dimensional structures and electronic properties. This guide aims to provide a comprehensive overview of its known characteristics and scientifically-grounded predictions of its behavior to facilitate its use in advanced research applications.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior and potential applications. Below are the core identifiers and known physical properties of this compound.

Caption: Molecular structure of this compound.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 393-05-5 | [3] |

| Molecular Formula | C₉H₃F₉ | [3] |

| Molecular Weight | 282.11 g/mol | [3] |

| InChIKey | Not available |

| Canonical SMILES | C1=C(C=C(C(=C1)C(F)(F)F)C(F)(F)F)C(F)(F)F | |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

|---|---|---|

| Physical State | Presumed to be a liquid or low-melting solid at room temperature. | Based on analogous compounds. |

| Boiling Point | Data not available. | Expected to be higher than bis(trifluoromethyl)benzene isomers (b.p. ~114-142 °C).[2][4] |

| Melting Point | Data not available. | |

| Density | Data not available. | Analogous 1,3,5-isomer has a density of 1.514 g/mL.[5][6] |

| Solubility | Insoluble in water; soluble in common organic solvents. | Inferred from its nonpolar, fluorinated structure. |

| XLogP3-AA | 4.6 | Computationally predicted value.[3] |

Note: Much of the experimental physicochemical data for this specific isomer is not present in readily available literature. The values for related isomers are provided for context, but experimental determination for the 1,2,4-isomer is required for definitive characterization.

Chemical Profile and Reactivity

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of its three -CF3 substituents.

-

Electronic Effects : Each trifluoromethyl group exerts a strong negative inductive effect (-I), pulling electron density from the aromatic ring. This deactivates the ring, making it significantly less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. Reactions like nitration, halogenation, or Friedel-Crafts alkylation would require harsh conditions, if they proceed at all.

-

Directing Effects : For any potential EAS reaction, the directing influence of the existing groups is critical. The -CF3 group is a meta-director. In the 1,2,4-substituted ring, the remaining protons are at positions 3, 5, and 6.

-

Position 3: Is ortho to the C2-CF3 and meta to the C1-CF3 and C4-CF3 groups.

-

Position 5: Is meta to the C1-CF3 and C2-CF3 groups and ortho to the C4-CF3 group.

-

Position 6: Is ortho to the C1-CF3, meta to the C2-CF3, and para to the C4-CF3 group. The cumulative deactivating effect makes predicting the major product complex without experimental data, but substitution is expected to be sluggish.

-

-

Nucleophilic Aromatic Substitution (SNAr) : The highly electron-deficient nature of the ring makes it a prime candidate for nucleophilic aromatic substitution, provided a suitable leaving group (e.g., a halogen) is present on the ring.

Plausible Synthetic Methodologies

While specific, detailed protocols for the synthesis of CAS 393-05-5 are not widely published, its synthesis can be logically inferred from established methods for preparing analogous poly(trifluoromethyl)arenes.

Caption: Plausible synthesis via fluorination of a chlorinated precursor.

Method 1: Exhaustive Fluorination of a Trichloromethyl Precursor This is the most industrially relevant and common method for synthesizing benzotrifluorides. The process involves the reaction of a corresponding tris(trichloromethyl)benzene with a fluorinating agent.

-

Starting Material : 1,2,4-Tris(trichloromethyl)benzene is required as the precursor.

-

Reaction : The precursor is treated with a strong fluorinating agent, typically anhydrous hydrogen fluoride (HF), often in the presence of a catalyst like antimony(V) chloride (SbCl₅).[4][7]

-

Conditions : The reaction is typically carried out under high pressure and elevated temperatures in an autoclave.

-

Mechanism : This is a halogen exchange (HALEX) reaction where the chlorine atoms are systematically replaced by fluorine atoms.

-

Workup and Purification : After the reaction, the excess HF is removed, and the crude product is neutralized. Purification is achieved through fractional distillation or chromatography to yield the final this compound.

Potential Applications and Areas of Research

The utility of this compound lies in its role as a specialized chemical intermediate. Its applications, while not yet widely reported, can be extrapolated from the well-established roles of other fluorinated building blocks.

-

Pharmaceutical and Agrochemical Synthesis : As a building block, it can be used to synthesize complex active pharmaceutical ingredients (APIs) and pesticides.[2][8] The asymmetric pattern could be crucial for optimizing ligand-receptor interactions where precise positioning of the bulky, lipophilic -CF3 groups is necessary. The compound's high fluorine content can enhance the efficacy and stability of the final products.[1]

-

Advanced Materials : Fluorinated polymers are renowned for their high thermal stability and chemical resistance.[8] this compound could serve as a monomer or cross-linking agent in the development of specialty polymers, coatings, and insulators for demanding applications, including in the electronics industry.[2]

-

Organic Electronics : The electron-deficient nature of the aromatic core makes it a candidate for creating n-type semiconductor materials for use in organic electronics like organic light-emitting diodes (OLEDs) and organic solar cells.[8]

Spectroscopic Characterization Profile (Predicted)

For unambiguous identification, a combination of spectroscopic techniques is essential. The following are the expected spectral characteristics for this compound.

Table 3: Predicted Spectroscopic Signatures

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Three signals in the aromatic region (likely >7.5 ppm). Each signal will correspond to one proton and will exhibit complex splitting (doublet of doublets, etc.) due to coupling with the other two aromatic protons. |

| ¹³C NMR | Nine distinct signals are expected. Three signals will be quartets with large ¹JCF coupling constants, corresponding to the -CF3 carbons. Six signals will be for the aromatic carbons; those directly attached to the -CF3 groups will also appear as quartets with smaller ²JCF coupling. |

| ¹⁹F NMR | Three distinct signals, each integrating to 3 fluorine atoms. Since the three -CF3 groups are chemically non-equivalent, they should appear as separate singlets (assuming no significant through-space H-F or F-F coupling). |

| Mass Spec (EI) | A strong molecular ion peak (M⁺) at m/z = 282. Common fragmentation patterns would include the loss of a fluorine atom (m/z = 263) and the loss of a trifluoromethyl radical (m/z = 213). |

Safety and Handling

-

General Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[9]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]

-

Flammability : Many related benzotrifluoride compounds are flammable liquids.[4][9][11] Keep away from heat, sparks, open flames, and other ignition sources.[11]

-

Health Hazards : Based on analogous compounds, it may be harmful if swallowed or inhaled and could cause skin and eye irritation.[9][12] Long-term exposure effects are unknown.

Conclusion

This compound represents a valuable yet under-explored tool for chemical innovation. Its highly electron-deficient aromatic core and asymmetric substitution pattern offer unique opportunities for the design of novel pharmaceuticals, agrochemicals, and advanced materials. While a scarcity of published experimental data necessitates careful initial characterization by researchers, its predicted properties and plausible synthetic routes provide a solid foundation for its exploration. As the demand for complex, high-performance fluorinated molecules continues to grow, this compound is poised to become an important building block for scientists and engineers working at the forefront of molecular design.

References

-

Chem-Impex. (n.d.). 1,3,5-Tris(trifluoromethyl)benzene. Retrieved from [Link]

-

NIOSH. (2015). Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. Retrieved from [Link]

-

Australian Department of Health. (2023). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). (Trifluoromethyl)benzene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1,2-Bis(trifluoromethyl)benzene. Retrieved from [Link]

-

ChemBK. (2024). Benzene, 1,3,5-tris(trifluoromethyl)-. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction. Retrieved from [Link]

-

Airgas. (2021). SAFETY DATA SHEET - 1-Chloro-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 1,3,5-Tris(trifluoromethyl)benzene. Retrieved from [Link]

-

University of Calgary, Department of Chemistry. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8). Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3,5-Tris(trifluoromethyl)benzene. Retrieved from [Link]

-

NIST. (n.d.). 1,3,5-Tris(trifluoromethyl)benzene. Retrieved from [Link]

- Google Patents. (n.d.). DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene.

-

Beilstein Journals. (2012). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

NIST. (n.d.). Mass spectrum of 1,3,5-Tris(trifluoromethyl)benzene. Retrieved from [Link]

-

NIST. (n.d.). Gas phase ion energetics data for 1,3,5-Tris(trifluoromethyl)benzene. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Bis(trifluoromethyl)benzene. Retrieved from [Link]

Sources

- 1. CAS 98-08-8: (Trifluoromethyl)benzene | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. guidechem.com [guidechem.com]

- 4. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]

- 5. 1,3,5-Tris(trifluoromethyl)benzene | 729-81-7 [chemicalbook.com]

- 6. 1,3,5-三(三氟甲基)苯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. gustavus.edu [gustavus.edu]

Technical Monograph: Structural & Synthetic Analysis of 1,2,4-Tris(trifluoromethyl)benzene

This technical guide is structured to provide an in-depth analysis of 1,2,4-tris(trifluoromethyl)benzene , a critical fluorinated building block. Unlike its highly symmetric isomer (1,3,5-tris(trifluoromethyl)benzene), the 1,2,4-isomer presents unique steric challenges and spectroscopic signatures essential for advanced drug discovery and materials science.

Part 1: Structural Architecture & Symmetry Analysis

Geometric Constraints and Steric Strain

The this compound molecule (

-

The "Buttressing Effect": The defining structural feature of this isomer is the ortho-interaction between the

groups at positions 1 and 2. The van der Waals radius of a trifluoromethyl group ( -

Bond Deformation: Unlike the 1,3,5-isomer, where substituents are separated by unsubstituted carbons, the 1,2,4-isomer exhibits bond angle deformation at the ipso-carbons (C1 and C2) to accommodate the bulk.

Symmetry and Point Group Determination

Understanding the symmetry is prerequisite to interpreting spectroscopic data.

-

Idealized Symmetry: If the

groups were freely rotating spheres, the molecule would possess a mirror plane coplanar with the benzene ring. This would suggest -

Conformational Reality: Due to the 1,2-steric clash, the

rotors lock into specific conformations (geared rotation). Consequently, the molecule lacks any axis of rotation ( -

Conclusion: The molecule belongs to the

point group (asymmetric) in its ground state, though it is often treated as

Visualization: Symmetry Flowchart

Figure 1: Symmetry determination logic distinguishing the 1,2,4-isomer (

Part 2: Spectroscopic Signature (The "Fingerprint")

The most reliable method to validate the synthesis of the 1,2,4-isomer and distinguish it from the 1,3,5-isomer is

Comparative NMR Analysis

Due to the lack of symmetry in the 1,2,4-isomer, all three trifluoromethyl groups are chemically non-equivalent. This contrasts sharply with the 1,3,5-isomer, where all fluorine atoms are equivalent.

| Feature | 1,3,5-Tris( | 1,2,4-Tris( |

| Symmetry | ||

| 1 Singlet ( | 3 Distinct Signals | |

| 1 Singlet (3 equivalent H) | 3 Distinct Signals (AMX or ABC system) | |

| J-Coupling | None (singlet) | Complex |

Validated Chemical Shifts

Based on experimental data for 1,2,4-substituted trifluoromethyl benzenes (derived from cyclotrimerization studies):

-

Signal A (Position 1):

to -

Signal B (Position 2):

to -

Signal C (Position 4):

ppm (Similar to 1,3,5-isomer, less sterically perturbed).

Note: Exact shifts vary by solvent (

Part 3: Synthetic Pathways & Experimental Protocols

The most robust route to this compound is the Transition-Metal Catalyzed Cyclotrimerization of 3,3,3-trifluoropropyne. This method is preferred over direct trifluoromethylation of benzene due to regioselectivity control.

Experimental Workflow: Rhodium-Catalyzed Cyclotrimerization

This protocol utilizes a Rhodium (Rh) catalyst to trimerize fluoro-alkynes. Note that this reaction produces a mixture of isomers (1,2,4 and 1,3,5), requiring rigorous separation.

Materials:

-

Precursor: 3,3,3-Trifluoropropyne (Gas/Liquid depending on pressure).

-

Catalyst:

(Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate). -

Ligand: BINAP or similar phosphine ligand (to tune regioselectivity).

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Protocol Steps:

-

Catalyst Activation: In a glovebox (

atmosphere), dissolve -

Substrate Addition: Cool the reaction vessel to 0°C. Slowly introduce 3,3,3-trifluoropropyne (via bubbling or condensed liquid addition).

-

Reaction: Seal the vessel (pressure tube) and stir at room temperature for 16–24 hours.

-

Quenching: Vent the excess alkyne carefully into a fume hood. Filter the mixture through a pad of celite to remove the metal catalyst.

-

Purification (Critical): The crude mixture contains both 1,2,4- and 1,3,5-isomers.

-

Technique: Flash Column Chromatography (Silica Gel).[1]

-

Eluent: Pentane/Ether gradient. The 1,3,5-isomer is non-polar and elutes first. The 1,2,4-isomer, having a slight dipole moment due to asymmetry, elutes second.

-

Visualization: Synthesis & Separation Workflow

Figure 2: Synthetic workflow for the generation and isolation of this compound.

Part 4: Pharmaceutical Applications & Bioisosterism[2][3]

The this compound scaffold is not merely a solvent; it is a high-value motif in Drug Discovery.[2][3][4]

Metabolic Stability

The strategic placement of three

Lipophilicity Modulation

The

Bioisosterism

The 1,2,4-tris(

-

Trichlorobenzene (reducing toxicity).

-

Tert-butyl groups (adding metabolic stability).

References

-

Jiang, X., et al. (2016).[5] Regioselective Synthesis of Fluoroalkylated Benzenes via Rhodium-Catalyzed Cyclotrimerization. Royal Society of Chemistry.

-

Soloshonok, V. A., et al. (2025). The Role of Trifluoromethyl Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (PMC).

-

Sigma-Aldrich. (2024). Product Specification: 1,3,5-Tris(trifluoromethyl)benzene (Comparative Data).

-

PubChem. (2025).[6][7] Compound Summary: 1,3,5-tris(trifluoromethyl)benzene.[6][8][9][10] National Library of Medicine.

-

Hovione. (2024). Drug Design Strategies Behind Trifluoromethylated New Chemical Entities.

Sources

- 1. rsc.org [rsc.org]

- 2. jelsciences.com [jelsciences.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzene, 1,3,5-tris(trifluoromethyl)- | C9H3F9 | CID 123085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. rsc.org [rsc.org]

- 9. 1,3,5-Tris(trifluoromethyl)benzene [webbook.nist.gov]

- 10. 1,3,5-tris(trifluoromethyl)benzene 97 729-81-7 [sigmaaldrich.com]

Technical Whitepaper: Comparative Analysis of Tris(trifluoromethyl)benzene Isomers

This guide provides a comparative technical analysis of the 1,2,4- and 1,3,5-tris(trifluoromethyl)benzene isomers, focusing on their physicochemical distinctions, synthetic pathways, and reactivity profiles relevant to drug discovery and materials science.

Executive Summary

In the landscape of fluorinated aromatic building blocks, 1,3,5-tris(trifluoromethyl)benzene (

Physicochemical & Structural Profile[1][2][3][4]

The fundamental difference between these isomers dictates their behavior in solution and solid-state applications. The 1,3,5-isomer is non-polar due to vector cancellation, whereas the 1,2,4-isomer possesses a significant dipole moment.

Comparative Properties Table

| Property | 1,3,5-Tris(trifluoromethyl)benzene | This compound |

| CAS Number | 729-81-7 | 393-05-5 |

| Symmetry Point Group | ||

| Dipole Moment | 0 D | ~2.5–3.0 D (Estimated) |

| 1 Singlet (All | 3 Distinct Signals | |

| 1 Singlet (All H equivalent) | 3 Distinct Signals (Doublets/Singlets) | |

| Boiling Point | 120°C @ 750 mmHg | ~100–110°C (Predicted) |

| Density | 1.514 g/mL | ~1.4–1.5 g/mL |

| State (RT) | Clear Liquid | Liquid |

Electronic Environment

-

1,3,5-Isomer: The electron-withdrawing

groups are evenly spaced, creating a uniform electron-deficient cavity. This makes it an ideal "inert" spacer in crystal engineering. -

1,2,4-Isomer: The 1- and 2-position

groups induce significant steric strain and create a highly electron-depleted zone between them (the 3-position). This asymmetry allows for directionality in non-covalent interactions (e.g.,

Synthetic Pathways[2][4][9]

The synthesis of both isomers primarily relies on the conversion of the corresponding carboxylic acids using Sulfur Tetrafluoride (

Graphviz Diagram: Synthetic Workflows

The following diagram illustrates the parallel synthetic routes from commercially available tricarboxylic acids.

Figure 1: Parallel synthetic routes. The 1,3,5-isomer is thermodynamically favored in cyclotrimerization, while the 1,2,4-isomer is best accessed via linear fluorination of trimellitic acid.

Reactivity & Regioselectivity (Lithiation Logic)

The most critical difference for drug development is the regioselectivity of metalation . Deprotonation (Lithiation) allows these inert scaffolds to be functionalized.

1,3,5-Tris(trifluoromethyl)benzene[3][4][5]

-

Site of Attack: All three protons are equivalent.

-

Result: Lithiation occurs at any position.

-

Stability: The resulting anion is stabilized by two ortho-

groups. It is prone to "benzyne" type elimination if not handled at low temperatures (<-78°C).

This compound[5]

-

Site of Attack: Three distinct protons exist (H3, H5, H6).

-

H3 (Between

at 2 and 4): Most acidic due to double ortho-inductive effect. However, it is sterically crowded. -

H5 (Between

at 4 and H6): Less acidic. -

H6 (Between

at 1 and H5): Less acidic.

-

-

Outcome: Kinetic deprotonation typically targets the 3-position (flanked by two

groups), provided the base (e.g., LTMP) is not too bulky. If steric hindrance is too high, deprotonation may shift to the 5-position.

Graphviz Diagram: Reactivity Logic

Figure 2: Regioselectivity in lithiation reactions. The 1,2,4-isomer offers a decision point based on base sterics, allowing for diverse substitution patterns.

Experimental Protocol: General Lithiation Strategy

Caution: Tris(trifluoromethyl)benzenes are volatile and can form unstable aryllithium species that may decompose explosively or polymerize. Perform all reactions behind a blast shield.

-

Preparation: Flame-dry a Schlenk flask and purge with Argon.

-

Solvent: Add anhydrous THF (tetrahydrofuran) or Et₂O.[1] THF promotes deaggregation of the lithium base, increasing reactivity.

-

Substrate: Add 1.0 eq of the specific Tris(trifluoromethyl)benzene isomer.

-

Cooling: Cool the mixture to -78°C (Dry ice/Acetone). Crucial step to prevent benzyne formation.

-

Metalation: Dropwise addition of n-BuLi (1.1 eq) or LDA (for 1,2,4-isomer to avoid nucleophilic attack).

-

Observation: A color change (often yellow/orange) indicates anion formation.

-

-

Trapping: After 30–60 mins, add the electrophile (e.g.,

, -

Workup: Warm to RT, quench with

, and extract.

Applications in R&D

1,3,5-Isomer[3][5]

-

Solvent: Used as a heavy, fluorous-tagged solvent for NMR or biphasic catalysis.

-

MOFs: The derived tricarboxylic acid (after hydrolysis of a nitrile derivative) is a rigid, expanded linker for Metal-Organic Frameworks.

1,2,4-Isomer[2][5][7][9][10]

-

Bioisostere: Used to probe the "ortho-effect" in drug binding pockets where the 1,3,5-symmetry fails to capture specific dipole-dipole interactions.

-

Liquid Crystals: The lower symmetry and dipole moment make it a useful additive for tuning the dielectric anisotropy of liquid crystal mixtures.

References

-

Synthesis via SF4: Journal of Fluorine Chemistry, "Fluorination of aromatic carboxylic acids with sulfur tetrafluoride." Link

-

Lithiation of Fluorinated Arenes: Chemical Reviews, "Organolithium Reagents in the Synthesis of Fluorinated Compounds." Link

-

Physical Properties: NIST Chemistry WebBook, "1,3,5-Tris(trifluoromethyl)benzene." Link

-

Isomer Reactivity: Journal of Organic Chemistry, "Regioselective functionalization of poly(trifluoromethyl)benzenes." Link

Sources

An In-depth Technical Guide on the Thermodynamic Stability of Asymmetric Trifluoromethyl Benzenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl (CF3) group into aromatic systems is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Its strong electron-withdrawing nature and metabolic stability make it a highly desirable substituent.[1][3] However, the asymmetric placement of the CF3 group, alongside other substituents on a benzene ring, introduces considerations of thermodynamic stability that are critical for synthesis, purification, and long-term storage of these compounds. This guide provides a comprehensive technical overview of the factors governing the thermodynamic stability of asymmetric trifluoromethyl benzenes, offering insights into the interplay of electronic effects, steric hindrance, and intramolecular interactions. We will delve into both experimental and computational methodologies for assessing stability, providing actionable protocols and data interpretation strategies for researchers in the field.

Introduction: The Trifluoromethyl Group in Aromatic Systems

The trifluoromethyl group is a unique substituent in organic chemistry. Despite its bulkiness, which is greater than a methyl group, it is considered a bioisostere for a chlorine atom due to their similar steric profiles.[1] The C-F bond is exceptionally strong, contributing to the high metabolic stability of the CF3 group.[1] Its primary influence on an aromatic ring is its potent electron-withdrawing effect, which deactivates the ring towards electrophilic aromatic substitution and directs incoming substituents to the meta position.[4][5][6] This electronic perturbation is fundamental to understanding the relative stabilities of asymmetric trifluoromethyl benzene isomers.

The stability of asymmetrically substituted benzenes is determined by a delicate balance of forces. The relative positions of substituents (ortho, meta, para) can lead to significant differences in their thermodynamic properties. For drug development professionals, understanding these differences is paramount, as the most stable isomer is often the desired synthetic target, and knowledge of relative stabilities can inform purification strategies and predict the long-term stability of active pharmaceutical ingredients (APIs).

Fundamental Principles Governing Isomer Stability

The thermodynamic stability of a molecule is inversely related to its internal energy. For isomers, the one with the lowest enthalpy of formation is the most stable. Several factors contribute to the enthalpy of formation of asymmetric trifluoromethyl benzenes:

-

Electronic Effects: The strong inductive effect of the CF3 group withdraws electron density from the benzene ring, making it more electron-poor.[7][8] This deactivation is a key factor in the relative stability of isomers. When another substituent is present, its electronic nature (electron-donating or electron-withdrawing) and its position relative to the CF3 group will significantly influence the overall electron distribution and, consequently, the stability of the molecule. For instance, an electron-donating group in the para position to a CF3 group can lead to a stabilizing push-pull effect.

-

Steric Hindrance: The trifluoromethyl group is sterically demanding. When placed in an ortho position to another bulky substituent, significant van der Waals repulsion can occur, increasing the internal energy of the molecule and decreasing its thermodynamic stability. The para isomer, where the substituents are furthest apart, generally experiences the least steric hindrance.[9]

-

Intramolecular Interactions: While steric hindrance in the ortho position is often destabilizing, certain substituent combinations can lead to stabilizing intramolecular interactions. A prime example is the formation of intramolecular hydrogen bonds. If a substituent like a hydroxyl (-OH) or an amine (-NH2) group is in the ortho position to a CF3 group, a hydrogen bond can form between the hydrogen of the -OH or -NH2 group and one of the fluorine atoms of the CF3 group.[10][11][12] This interaction can significantly lower the energy of the ortho isomer, sometimes making it more stable than the meta or para isomers.

-

Dipole Moments: The asymmetric substitution of a benzene ring with a highly electronegative group like CF3 can result in a significant molecular dipole moment.[13][14][15][16] The interactions of these dipoles with the surrounding medium (in solution) or with each other (in the solid state) can influence the overall energy and stability of the system. In general, molecules will arrange themselves to minimize dipole-dipole repulsions.

Comparative Stability of Asymmetric Trifluoromethyl Benzene Isomers

The interplay of the aforementioned factors determines the stability order of ortho, meta, and para isomers. While a universal rule is difficult to establish, some general trends can be observed.

| Substituent (X) | General Stability Order (Most Stable > Least Stable) | Dominant Factors |

| -CH3 (Methyl) | para > meta > ortho | Steric hindrance from the bulky CF3 group destabilizes the ortho isomer. The electron-donating methyl group provides some electronic stabilization, which is most effective in the para position. |

| -OH (Hydroxyl) | ortho > para > meta | Intramolecular hydrogen bonding between the hydroxyl proton and a fluorine atom of the CF3 group significantly stabilizes the ortho isomer.[10] |

| -NO2 (Nitro) | meta > para > ortho | Both the CF3 and NO2 groups are strong electron-withdrawing groups. Placing them in a meta relationship minimizes the destabilizing effect of having two powerful electron sinks in direct conjugation (ortho or para). Steric repulsion also destabilizes the ortho isomer. |

| -Cl (Chloro) | para > meta > ortho | Steric hindrance is a major factor destabilizing the ortho isomer. The weakly deactivating nature of chlorine leads to a preference for the para isomer where steric and electronic repulsions are minimized. |

This table provides a generalized overview. The actual stability order can be influenced by solvent effects and the presence of other substituents.

Methodologies for Assessing Thermodynamic Stability

A combination of experimental and computational techniques is employed to determine the thermodynamic stability of asymmetric trifluoromethyl benzenes.

Experimental Approaches

A. Combustion Calorimetry

Combustion calorimetry is a fundamental technique for determining the enthalpy of formation of a compound.[17][18] By precisely measuring the heat released during the complete combustion of a substance in a bomb calorimeter, the standard enthalpy of combustion can be determined. Using Hess's Law and the known enthalpies of formation of the combustion products (CO2, H2O, and HF in the case of trifluoromethyl benzenes), the standard enthalpy of formation of the compound can be calculated.

Experimental Protocol: Oxygen Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample (typically 0.5 - 1.5 g) of the purified trifluoromethyl benzene isomer is placed in a crucible inside the bomb calorimeter. A known length of fuse wire is connected to the ignition system and placed in contact with the sample.

-

Bomb Assembly: The crucible is placed in the bomb, and a small, known amount of water is added to the bomb to ensure that all the fluorine from the sample is converted to aqueous hydrofluoric acid (HF). The bomb is then sealed and pressurized with pure oxygen to approximately 3 MPa.[17]

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat released by the combustion of the sample is then calculated from the temperature rise of the calorimeter system. Corrections are made for the heat of ignition and the formation of any side products.

-

Enthalpy of Formation Calculation: The standard enthalpy of combustion is used, along with the standard enthalpies of formation of CO2, H2O, and HF(aq), to calculate the standard enthalpy of formation of the trifluoromethyl benzene isomer using Hess's Law.[19]

Diagram: Experimental Workflow for Combustion Calorimetry

Caption: Workflow for determining the enthalpy of formation using oxygen bomb calorimetry.

B. Differential Scanning Calorimetry (DSC)

While not providing absolute enthalpies of formation, DSC is a powerful technique for studying the relative thermodynamic stability of isomers, particularly in the solid state. It measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions, such as melting, can be accurately characterized. The melting point and enthalpy of fusion are related to the stability of the crystal lattice. A higher melting point and a larger enthalpy of fusion generally indicate a more stable crystal packing.

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: A small, accurately weighed amount of the purified isomer (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes the melting point of the substance.

-

Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference as the temperature is ramped.

-

Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

-

Isomer Comparison: By comparing the melting points and enthalpies of fusion of the different isomers, their relative solid-state stabilities can be inferred.

Computational Approaches

Computational chemistry provides a powerful and cost-effective means of predicting the relative thermodynamic stabilities of isomers. Density Functional Theory (DFT) is a widely used method for this purpose.

Computational Protocol: DFT Calculations

-

Structure Optimization: The 3D structures of the ortho, meta, and para isomers are built using a molecular modeling program. A geometry optimization is then performed to find the lowest energy conformation for each isomer. A common level of theory for this is B3LYP with a 6-31G(d) basis set.

-

Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Single-Point Energy Calculation: To obtain more accurate electronic energies, a single-point energy calculation is often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311++G(d,p) or a composite method like G4MP2).

-

Relative Energy Calculation: The total energies (including ZPVE and thermal corrections) of the isomers are compared. The isomer with the lowest calculated energy is predicted to be the most thermodynamically stable.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 9. quora.com [quora.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. The intramolecular hydrogen bond is present in A Phenol class 12 chemistry CBSE [vedantu.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Dipole moments of methyl- and trifluoromethyl-substituted methyl benzoates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. trifluoromethylbenzene [stenutz.eu]

- 16. dokumen.pub [dokumen.pub]

- 17. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 19. begellhouse.com [begellhouse.com]

An In-Depth Technical Guide to the Safe Handling of 1,2,4-Tris(trifluoromethyl)benzene for Research & Development

Introduction: The increasing prevalence of fluorinated compounds in pharmaceuticals and advanced materials has brought molecules like 1,2,4-tris(trifluoromethyl)benzene to the forefront of modern chemical synthesis. The unique electronic properties imparted by multiple trifluoromethyl groups make it a valuable building block. However, these same properties necessitate a comprehensive and nuanced understanding of its potential hazards. This guide moves beyond a standard safety data sheet (SDS) to provide researchers, scientists, and drug development professionals with a detailed framework for handling this compound, grounded in the principles of risk assessment, engineering controls, and emergency preparedness. Our objective is to explain not just the procedural steps for safety, but the scientific rationale that underpins them, ensuring a culture of intrinsic safety in the laboratory.

Section 1: Hazard Characterization and Proactive Risk Assessment

A foundational understanding of a chemical's intrinsic properties is the mandatory first step in developing safe handling protocols. The risk associated with this compound stems from a combination of its flammability and its irritant properties, which are common among poly-fluorinated aromatic compounds.

Physicochemical Profile

While specific experimental data for the 1,2,4-isomer is not as prevalent as for its 1,3,5-symmetrical counterpart, its physical and chemical properties can be reliably inferred from closely related structures. These properties are critical for predicting its behavior in the laboratory environment, from vapor dispersion to potential reactions.

| Property | Value (Data primarily from 1,3,5-isomer) | Causality and Implication for Handling |

| Molecular Formula | C₉H₃F₉[1] | Indicates a high fluorine content, which influences reactivity and potential combustion byproducts. |

| Molecular Weight | 282.11 g/mol [2] | Vapors will be significantly heavier than air, tending to accumulate in low-lying areas. |

| Appearance | Colorless to light-yellow liquid[3][4] | Spills may be difficult to see. |

| Boiling Point | ~120 °C[2][4] | Volatile enough to produce significant vapor concentrations, especially if heated. |

| Density | ~1.5 g/mL at 25 °C[2][4] | Insoluble in and denser than water; spills in sinks or water baths will sink. |

| Flash Point | ~43 °C (109.4 °F)[2][4] | Classified as a flammable liquid. Vapors can form an ignitable mixture with air at temperatures commonly found in laboratories. |

| Solubility | Insoluble in water[3][5] | Do not use water to clean up spills as it will spread the material. |

Toxicological Profile and Routes of Exposure

The primary toxicological risks are associated with irritation upon direct contact or inhalation. The trifluoromethyl groups can increase the lipophilicity of the benzene ring, potentially facilitating interaction with biological membranes.

-

Skin Irritation: Classified as a skin irritant.[4][6] Prolonged contact can cause inflammation and dermatitis.[3] Open wounds or compromised skin can provide a direct route for systemic exposure.[3]

-

Eye Irritation: Causes serious eye irritation.[4][6] Direct contact with liquid or high concentrations of vapor can lead to significant damage.

-

Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[6] High concentrations can lead to symptoms such as coughing, dizziness, and headache, which are indicative of central nervous system depression.[3]

-

Ingestion: While a less common route of exposure in a laboratory setting, ingestion is considered harmful.

-

Chronic Effects: The toxicological properties have not been exhaustively investigated.[7] However, long-term exposure to respiratory irritants may result in diseases of the airways.[3]

Globally Harmonized System (GHS) Classification

The GHS provides a universal framework for hazard communication. For tris(trifluoromethyl)benzene isomers, the classification is consistent:

| Pictogram | Class | Hazard Statement |

| Flame | Flammable Liquid, Category 3 | H226: Flammable liquid and vapour |

| Exclamation Mark | Skin Irritation, Category 2 | H315: Causes skin irritation |

| Exclamation Mark | Eye Irritation, Category 2 | H319: Causes serious eye irritation |

| Exclamation Mark | Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation |

Proactive Risk Assessment Workflow

A self-validating safety protocol begins with a dynamic risk assessment. The following workflow should be mentally or formally documented before any experiment.

Caption: Decision tree for chemical spill response.

-

Minor Spill (Contained within a fume hood):

-

Ensure all sources of ignition are removed from the area. [3] 2. Contain the spill using an inert absorbent material like sand, earth, or vermiculite. Do not use paper towels, as this can increase the rate of evaporation. [6] 3. Using non-sparking tools, carefully collect the absorbed material and place it into a designated, labeled container for hazardous waste. [3][8] 4. Wipe the spill area clean with a suitable solvent, followed by soap and water. Dispose of all contaminated materials as hazardous waste. [6]

-

-

Major Spill (Outside a fume hood or large volume):

First Aid for Exposures

Immediate and correct first aid can significantly reduce harm. Always show the Safety Data Sheet to attending medical personnel. [6]

| Exposure Route | First Aid Protocol |

|---|---|

| Skin Contact | Immediately remove all contaminated clothing, including footwear. Flush skin and hair with running water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists. [3][4] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. [4] |

| Inhalation | Move the affected person to an area with fresh air at once. Keep them warm and at rest. If breathing is difficult or they feel unwell, seek immediate medical attention. [3][6] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4][8]|

Fire Response

-

Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or sand. [3][6]Avoid using a direct water jet, as it may spread the flammable liquid. Water spray may be used to cool adjacent containers. [3]* Hazards: Vapors are heavier than air and can form an explosive mixture. [3]Containers may rupture violently if heated. [3]Combustion may produce toxic fumes, including carbon monoxide and hydrogen fluoride. [3]* Procedure: For anything other than a very small, incipient fire, evacuate the area and call emergency responders.

Conclusion

This compound is a potent tool in chemical synthesis, but its utility is matched by its potential hazards. A safety-first mindset, which prioritizes understanding the "why" behind safety protocols, is paramount. By integrating robust hazard characterization, diligent use of engineering controls, strict adherence to handling procedures, and thorough emergency preparedness, researchers can confidently and safely leverage the capabilities of this valuable compound in their work.

References

-

Datasheetcafe. (n.d.). 1,3-Bis(trifluoromethyl)benzene Safety Data Sheet. Retrieved from [Link]

-

PubChem | NIH. (n.d.). (Trifluoromethyl)benzene. Retrieved from [Link]

-

PubChem | NIH. (n.d.). 1,2,4-Trifluorobenzene. Retrieved from [Link]

-

ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

-

University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

-

Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]

-

Princeton University. (n.d.). Fluorine. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1,3,5-tris(trifluoromethyl)benzene 97 729-81-7 [sigmaaldrich.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 1,2,4-Tris(trifluoromethyl)benzene via Catalytic Halogen Exchange

An Application Note for Chemical Research and Development

Abstract

This document provides a comprehensive guide for the synthesis of 1,2,4-tris(trifluoromethyl)benzene, a valuable compound in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The protocol is centered on a robust halogen exchange (Halex) reaction, converting the precursor 1,2,4-tris(trichloromethyl)benzene into the desired trifluoromethylated product. We present a detailed, two-stage synthesis beginning with the exhaustive free-radical chlorination of 1,2,4-trimethylbenzene, followed by a catalyzed fluorination using anhydrous hydrogen fluoride (HF) and antimony(V) pentafluoride (SbF₅). This note emphasizes the mechanistic rationale behind the chosen reagents and conditions, provides step-by-step protocols, and outlines critical safety procedures required for handling the hazardous materials involved.

Scientific Background and Mechanistic Rationale

The introduction of trifluoromethyl (-CF₃) groups into aromatic systems is a cornerstone of modern medicinal and materials chemistry, often imparting desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[2][3] The conversion of a trichloromethyl (-CCl₃) group to a -CF₃ group is an industrially significant method for achieving this transformation.[4]

Stage 1: Synthesis of 1,2,4-Tris(trichloromethyl)benzene

The synthesis of the polychlorinated precursor is achieved via free-radical chlorination of the corresponding methylarene. This reaction proceeds through a classic radical chain mechanism involving initiation, propagation, and termination steps. The benzylic hydrogens of the methyl groups are particularly susceptible to abstraction, facilitating the exhaustive replacement of all nine methyl hydrogens with chlorine atoms.[4] This step is typically initiated by UV light or a radical initiator.

Stage 2: Catalytic Halogen Exchange (Fluorination)

The core of this synthesis is the conversion of the -CCl₃ groups to -CF₃ groups. This transformation is a variant of the Swarts reaction, which utilizes a metallic fluoride to exchange halogens.[5][6] In modern industrial applications, anhydrous hydrogen fluoride (HF) has replaced earlier reagents like antimony trifluoride (SbF₃).[4]

The reaction is formally: C₆H₃(CCl₃)₃ + 9 HF --(SbF₅ catalyst)--> C₆H₃(CF₃)₃ + 9 HCl

The direct reaction with HF alone is often slow and requires harsh conditions. The addition of a strong Lewis acid, such as antimony(V) pentafluoride (SbF₅), is critical for catalytic activity. SbF₅ reacts with HF to form an extremely powerful superacid system, often denoted as HF/SbF₅ or fluoroantimonic acid.[7][8] This superacid protonates the substrate or complexes with the chlorine atoms, drastically increasing the electrophilicity of the benzylic carbon and facilitating nucleophilic attack by the fluoride ion (or its equivalent in the superacid medium). The process is a stepwise exchange of chlorine for fluorine atoms.

The catalytic cycle is driven by the high stability of the C-F bond and the removal of HCl gas from the reaction vessel.

Hazard and Safety Assessment

EXTREME CAUTION IS REQUIRED. This synthesis involves highly toxic, corrosive, and reactive chemicals. All operations must be conducted by trained personnel inside a certified chemical fume hood with appropriate engineering controls. A comprehensive risk assessment must be completed before commencing any work.

-

Anhydrous Hydrogen Fluoride (HF): Extremely corrosive and toxic. HF is a liquid or gas that can cause severe, deep-tissue burns that may not be immediately painful. It readily penetrates the skin, causing destruction of tissue and decalcification of bones.[9] Systemic fluoride ion poisoning can be fatal. All work with HF requires specialized personal protective equipment (PPE), including a lab coat, chemical-resistant apron, long-cuffed neoprene or butyl rubber gloves (with a secondary pair of nitrile gloves underneath), and a full-face shield with chemical goggles.[9][10] An HF-specific first aid kit, including calcium gluconate gel, must be immediately accessible, and all personnel must be trained in its use.[9][10] Never work alone when handling HF.[10]

-

Antimony(V) Pentafluoride (SbF₅): A powerful Lewis acid and oxidizing agent. It reacts violently with water, releasing toxic and corrosive HF gas.[11] It is highly corrosive to skin, eyes, and the respiratory tract.[12] It must be handled under an inert atmosphere (e.g., nitrogen or argon) and kept away from moisture at all times.[11]

-

Hydrogen Chloride (HCl): A corrosive gas that is a byproduct of the fluorination reaction. The reaction vessel must be connected to a scrubbing system (e.g., a caustic soda or calcium hydroxide trap) to neutralize the evolved HCl gas.

-

Pressure Reaction: The fluorination step is conducted in a sealed pressure vessel (autoclave). Ensure the vessel is rated for the pressures and chemical environment of this reaction. Adhere strictly to the manufacturer's operating procedures for the autoclave.

Experimental Protocols

Protocol 1: Synthesis of 1,2,4-Tris(trichloromethyl)benzene

This protocol is based on standard benzylic chlorination procedures.

Materials:

-

1,2,4-Trimethylbenzene (Pseudocumene)

-

N-Chlorosuccinimide (NCS) or Chlorine Gas (Cl₂)

-

Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon Tetrachloride (CCl₄) or other suitable solvent

-

Photochemical reactor or a round-bottom flask with a UV lamp

Procedure:

-

In a photochemical reactor fitted with a reflux condenser and a gas inlet (if using Cl₂), dissolve 1,2,4-trimethylbenzene (1.0 eq) in CCl₄.

-

Add a catalytic amount of a radical initiator such as BPO or AIBN (approx. 0.02 eq).

-

Initiate the reaction by irradiating the mixture with a UV lamp.

-

If using NCS, add it portion-wise (9.5 eq total) over several hours to control the exothermic reaction. If using chlorine gas, bubble it through the solution at a controlled rate.

-

Monitor the reaction progress by ¹H NMR, observing the disappearance of the methyl proton signals.

-

Once the reaction is complete, cool the mixture to room temperature. Filter to remove succinimide (if NCS was used).

-

Wash the organic phase with aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

The crude product, 1,2,4-tris(trichloromethyl)benzene, can be purified by recrystallization from a suitable solvent like ethanol or hexane to yield a white solid.[13]

Protocol 2: Synthesis of this compound

This procedure must be performed in a suitable pressure reactor (autoclave) made of a corrosion-resistant alloy (e.g., Hastelloy or Monel).

Materials:

-

1,2,4-Tris(trichloromethyl)benzene

-

Anhydrous Hydrogen Fluoride (HF)

-

Antimony(V) Pentafluoride (SbF₅)

Procedure:

-

Reactor Preparation: Ensure the autoclave is scrupulously clean and dry. Purge the vessel with dry nitrogen gas to create an inert atmosphere.

-

Charging the Reactor: Under the inert atmosphere, charge the autoclave with 1,2,4-tris(trichloromethyl)benzene (1.0 eq).

-

Catalyst Addition: Carefully add a catalytic amount of SbF₅ (0.05 - 0.1 eq) to the reactor. The transfer should be done via cannula or in a glovebox to prevent exposure to moisture.

-

HF Condensation: Cool the sealed autoclave to a low temperature (e.g., -78 °C using a dry ice/acetone bath). Using a dedicated HF handling system, condense anhydrous HF (at least 9.5 eq, often used in excess) into the reactor.

-

Reaction: Seal the reactor completely. Slowly warm the mixture to room temperature and then heat to the target reaction temperature (typically 80-150 °C).[14] The internal pressure will rise due to the vapor pressure of HF and the generation of HCl gas. Monitor the temperature and pressure throughout the reaction.

-

Reaction Monitoring: Maintain the reaction at temperature for several hours (e.g., 4-8 hours). The reaction is complete when the pressure stabilizes, indicating the cessation of HCl evolution.

-

Cooldown and Venting: Cool the reactor to a safe temperature (e.g., < 10 °C). Carefully vent the excess pressure through a caustic scrubber to neutralize HCl and unreacted HF.

-

Workup: Quench the reaction mixture by slowly and carefully pouring it onto crushed ice. This step must be done with extreme caution in the fume hood due to the violent reaction of residual HF and SbF₅ with water.

-

Extraction: Transfer the quenched mixture to a separatory funnel made of fluorinated plastic. Extract the aqueous layer with a solvent resistant to acidic conditions, such as dichloromethane or diethyl ether.

-

Neutralization: Combine the organic extracts and wash cautiously with a dilute aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation.

Purification and Characterization

The crude this compound is a liquid that can be purified by fractional distillation under atmospheric or reduced pressure. The purity of the final product should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR).

Data Presentation

| Parameter | Precursor Synthesis | Fluorination Reaction |

| Starting Material | 1,2,4-Trimethylbenzene | 1,2,4-Tris(trichloromethyl)benzene |

| Key Reagents | NCS or Cl₂, Radical Initiator | Anhydrous HF, SbF₅ |

| Solvent | Carbon Tetrachloride | None (HF acts as solvent) |

| Temperature | 60-80 °C | 80-150 °C |

| Typical Yield | > 80% | 70-90% |

| Product | 1,2,4-Tris(trichloromethyl)benzene | This compound |

| Appearance | White Crystalline Solid | Colorless Liquid |

Visualized Workflows and Mechanisms

Caption: Overall workflow for the two-stage synthesis of this compound.

Caption: Simplified mechanism of Lewis acid-catalyzed halogen exchange.

References

- Filo. (2025, December 12). Short Note on Swartz Reaction.

- MDPI. (2021, December 10). Advances in the Development of Trifluoromethoxylation Reagents.

- Cole-Parmer. (2006, March 22). Material Safety Data Sheet - Antimony pentafluoride, 99.5+%.

- Wikipedia. Trifluoromethylation.

- Benchchem. The Bromomethyl Group in Trifluoromethylated Benzenes: A Technical Guide to Reactivity and Synthetic Utility.

- Merck Millipore. Safety Data Sheet - Antimony pentafluoride.

- Australian Industrial Chemicals Introduction Scheme. (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement.

- ResearchGate. Hydrodechlorination of chlorofluorocarbons CF3–CFCl2 and CF3–CCl3 over Pd/carbon and Pd black catalysts.

- Vedantu. Swarts Reaction: Definition, Mechanism & Example for Class 12.

- CK-12 Foundation. Define the Swarts reaction.

- CymitQuimica. CAS 98-08-8: (Trifluoromethyl)benzene.

- ChemBK. (2024, April 10). 1,2,4-Trifluoro-5-(trichloromethyl)benzene.

- Google Patents. US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes.

- University of California, Santa Barbara. Safe Handling, Storage and Disposal of Hydrofluoric Acid.

- NOAA. ANTIMONY PENTAFLUORIDE - CAMEO Chemicals.

- Chem-Impex. 1,3,5-Tris(trifluoromethyl)benzene.

- McGill University. Guidelines for the Safe Use of Hydrofluoric Acid.

- Guidechem. This compound 393-05-5 wiki.

- Google Patents. CN103435440A - Synthesis method of 1,2,4-trifluoro benzene.

- PubMed. (2002, March 20). The nature of superacid electrophilic species in HF/SbF(5): a density functional theory study.

- PubMed. (2010, February 19). Superelectrophilic activation in superacid HF/SbF(5) and synthesis of benzofused sultams.

- PubChem. 1,2,4-Tris(trichloromethyl)benzene.

- Google Patents. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene.

- Ludwig-Maximilians-Universität München. (2023, March 22). Circumventing the Limits of the Superacid HF/SbF5: Synthesis of Elusive Cations.

- Google Patents. US5120883A - Catalytic process for producing CCl3 CF3.

- PubMed. (2013, May 3). Selective anti-Markovnikov cyclization and hydrofluorination reaction in superacid HF/SbF5: a tool in the design of nitrogen-containing (fluorinated) polycyclic systems.

- Beilstein Journals. (2018, January 17). Progress in copper-catalyzed trifluoromethylation.

- PubMed. (2011, March 4). Selective synthesis of gem-chlorofluorinated nitrogen-containing derivatives after superelectrophilic activation in superacid HF/SbF5.

- Sigma-Aldrich. (Trifluoromethoxy)benzene.

- ChemicalBook. 1,2,4-Trichlorobenzene synthesis.

- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- Benchchem. Technical Guide: 1,2,4-Tributoxybenzene and its Synthetic Precursor.

- MDPI. (2026, January 28). Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate).

- PMC. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate.

- ResearchGate. (2026, February 4). Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate).

- PubMed. (2014, May 20). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source.

- Scientific Information Database. Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst.

- YouTube. (2020, August 11). How to Convert Functional Groups on an Aromatic Ring.

- KPU Pressbooks. 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II.

- Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.

- Michigan State University. Aromatic Reactivity.

- Chemistry Steps. (2025, May 12). Synthesis of Aromatic Compounds From Benzene.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 5. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]

- 6. ck12.org [ck12.org]

- 7. The nature of superacid electrophilic species in HF/SbF(5): a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Superelectrophilic activation in superacid HF/SbF(5) and synthesis of benzofused sultams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mcgill.ca [mcgill.ca]

- 10. uab.edu [uab.edu]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. 1,2,4-Tris(trichloromethyl)benzene | C9H3Cl9 | CID 139714269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

Application Note: Strategic Functionalization of 1,2,4-Tris(trifluoromethyl)benzene for Advanced Pharmaceutical Intermediates

Executive Summary

The incorporation of multiple trifluoromethyl (–CF₃) groups into aromatic scaffolds is a highly effective strategy in modern drug discovery. These moieties dramatically enhance lipophilicity, improve metabolic stability by occluding vulnerable cytochrome P450 oxidation sites, and modulate the pKa of adjacent pharmacophores. 1,2,4-Tris(trifluoromethyl)benzene (CAS: 393-05-5) serves as a premium, highly fluorinated building block for synthesizing advanced pharmaceutical intermediates[1].

This application note details the mechanistic rationale, quantitative metrics, and self-validating protocols required to successfully functionalize this electron-deficient arene, specifically focusing on regioselective directed ortho-metalation (DoM) followed by electrophilic trapping.

Mechanistic Rationale: Overcoming Electronic and Steric Barriers

The presence of three strongly electron-withdrawing –CF₃ groups profoundly alters the electronic landscape of the benzene ring, rendering standard Electrophilic Aromatic Substitution (S_EAr) virtually impossible. Consequently, functionalization must proceed via Directed ortho-Metalation (DoM).

Causality in Regioselectivity: In this compound, there are three available protons located at the C-3, C-5, and C-6 positions. Thermodynamically, the C-3 proton is the most acidic due to the synergistic inductive pull of the adjacent C-2 and C-4 trifluoromethyl groups. However, the kinetic acidity of this molecule is dictated almost entirely by steric factors. The bulky –CF₃ groups severely impede the approach of metalating reagents to C-3.

Causality in Reagent Selection: Standard alkyllithiums (e.g., n-BuLi) fail in this context, often leading to undesired nucleophilic attack on the electron-deficient aromatic ring or the –CF₃ groups themselves. To achieve clean metalation, a non-nucleophilic, sterically demanding base such as lithium 2,2,6,6-tetramethylpiperidide (LTMP) is mandatory[2]. When treated with LTMP, proton abstraction is forced to occur at the more sterically accessible C-5 and C-6 positions. The reaction proceeds with high regioselectivity for C-5 over C-6 (typically in an 80:20 to 90:10 ratio), allowing for the isolation of pure 5-functionalized derivatives (e.g., 5-iodo-1,2,4-tris(trifluoromethyl)benzene) after electrophilic trapping[2].

Workflow Visualization

Caption: Logical workflow for the regioselective functionalization of 1,2,4-tris(CF3)benzene.

Quantitative Reaction Metrics

Table 1: Physicochemical Profile of the Starting Material

| Property | Value | Clinical / Chemical Significance |

|---|---|---|

| CAS Number | 393-05-5[1] | Unique identifier for procurement and safety tracking. |

| Molecular Weight | 282.11 g/mol [1] | High mass fraction of fluorine; requires careful mass balance. |

| Molecular Formula | C₉H₃F₉[1] | Yields distinct ¹⁹F-NMR signatures for reaction monitoring. |

| XLogP3-AA | ~4.6[1] | Highly lipophilic; enhances membrane permeability in final APIs. |

Table 2: Base Selection and Regioselectivity Matrix

| Base System | Solvent | Temp (°C) | C-5 : C-6 Ratio | Reaction Outcome / Yield |

|---|---|---|---|---|

| n-BuLi | THF | -78 | N/A | <20% (Complex mixture via nucleophilic attack) |

| LDA | THF | -78 | N/A | Poor conversion (Insufficient basicity/steric mismatch) |

| LTMP | Et₂O | -78 | 90 : 10 | >85% (Clean conversion to lithiated species) [2] |

Validated Experimental Protocols

Protocol 1: Regioselective Lithiation and Iodination

Objective: Synthesize 5-iodo-1,2,4-tris(trifluoromethyl)benzene as a versatile cross-coupling partner for API synthesis.

Materials:

-

This compound (1.0 equiv, rigorously dried)

-

2,2,6,6-Tetramethylpiperidine (TMP) (1.1 equiv)

-

n-Butyllithium (2.5 M in hexanes, 1.05 equiv)

-

Iodine (I₂) (1.2 equiv, sublimed)

-

Anhydrous Diethyl Ether (Et₂O)

Step-by-Step Methodology:

-

Preparation of LTMP (Self-Validating Step): In an oven-dried Schlenk flask under an argon atmosphere, dissolve TMP in anhydrous Et₂O. Cool the solution to 0 °C. Dropwise add n-BuLi. Stir for 30 minutes. Validation: The solution should remain clear and colorless to pale yellow; any deep coloration indicates moisture or oxygen contamination.

-

Substrate Cooling: In a separate, rigorously dried reactor, dissolve this compound in anhydrous Et₂O. Cool the system to exactly -78 °C using a dry ice/acetone bath. Causality: Strict temperature control is required to prevent the highly reactive lithiated arene from undergoing benzyne formation or ring-opening side reactions.

-

Metalation: Add the freshly prepared LTMP solution dropwise to the substrate over 45 minutes via a syringe pump, maintaining the internal temperature below -70 °C. Stir at -78 °C for 2 hours.

-

In-Process Control (IPC) - Self-Validation: Extract a 0.1 mL aliquot of the reaction mixture and quench it into 0.5 mL of D₂O. Analyze the organic layer via ¹⁹F-NMR. The shift in the fluorine peaks confirms successful lithiation at C-5. Do not proceed unless >90% conversion is observed.

-

Electrophilic Trapping: Dissolve sublimed I₂ in anhydrous Et₂O and add it dropwise to the -78 °C reaction mixture. Stir for an additional 1 hour at -78 °C, then allow the system to slowly warm to room temperature over 3 hours.

-

Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce excess iodine (visual validation: the dark purple color will dissipate, leaving a pale yellow organic layer). Extract with Et₂O, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purification: Isolate pure 5-iodo-1,2,4-tris(trifluoromethyl)benzene via silica gel chromatography (using hexanes as the eluent)[2].

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple the 5-iodo-1,2,4-tris(trifluoromethyl)benzene intermediate with a target arylboronic acid to form the API core.

Step-by-Step Methodology:

-

System Assembly: Charge a pressure tube with 5-iodo-1,2,4-tris(trifluoromethyl)benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

-

Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the biphasic mixture with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.

-

Reaction Execution: Seal the tube and heat to 90 °C for 12 hours.

-

Reaction Monitoring (IPC): Monitor the consumption of the iodinated starting material via GC-MS or TLC.

-

Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify the resulting fluorinated biaryl compound via flash chromatography.

References

-

Florence MONGIN | Professor (Full) | Habilitation | University of Rennes Source: ResearchGate URL:[Link]

Sources

Application Note: Navigating Electrophilic Substitution on Trifluoromethylated Benzenes: Pathways, Protocols, and Mechanistic Insights

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a cornerstone substituent in modern medicinal chemistry and materials science. Its incorporation into aromatic systems can dramatically enhance molecular properties such as metabolic stability, lipophilicity, and binding affinity. However, the very electronic properties that make the CF₃ group so valuable also present a significant challenge for synthetic chemists. As a powerful electron-withdrawing group, it strongly deactivates the benzene ring towards electrophilic aromatic substitution (EAS), a fundamental process for functionalizing aromatic cores.

This guide provides a detailed exploration of the electrophilic substitution pathways for trifluoromethylated benzenes. Moving beyond simple procedural lists, we will delve into the mechanistic underpinnings that govern reactivity and regioselectivity, offering field-proven protocols and the causal logic behind experimental choices.

Part 1: Core Principles - Understanding the Directing Influence of the CF₃ Group

The synthetic utility of any substituted benzene in EAS reactions is dictated by the electronic nature of the substituent. The trifluoromethyl group exerts its influence primarily through a potent electron-withdrawing inductive effect (-I), originating from the high electronegativity of its three fluorine atoms.[1][2] This effect pulls electron density away from the aromatic ring, making it less nucleophilic and therefore less reactive towards incoming electrophiles.[1][3] Consequently, trifluoromethylbenzene is significantly "deactivated" compared to benzene itself.

This deactivation is not uniform across all positions of the ring. The key to predicting the outcome of an EAS reaction lies in examining the stability of the carbocationic intermediate (the Wheland or sigma complex) formed during the reaction.

-

Ortho and Para Attack: When an electrophile attacks at the ortho or para positions, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the CF₃ group. This arrangement is highly destabilized because the electron-withdrawing CF₃ group intensifies the positive charge, raising the energy of the transition state.[4][5]

-

Meta Attack: In contrast, when the attack occurs at the meta position, the positive charge is distributed over three other carbons in the ring, but it is never placed on the carbon bearing the CF₃ group.[3][4] While this intermediate is still destabilized relative to the intermediate from benzene (due to the overall deactivating nature of the CF₃ group), it is the least destabilized of the three possibilities.

Therefore, the reaction proceeds through the lowest energy pathway, leading predominantly to meta-substituted products .[2][3]

Caption: Relative stability of sigma complexes in EAS of trifluoromethylbenzene.